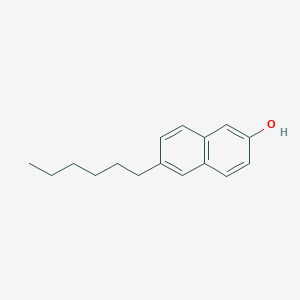
6-hexylnaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hexylnaphthalen-2-ol is a chemical compound with the molecular formula C16H20O. It is a derivative of 2-naphthol, where a hexyl group is attached to the sixth position of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexylnaphthalen-2-ol typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-hexylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
6-hexylnaphthalen-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-hexylnaphthalen-2-ol involves its interaction with various molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The hexyl group enhances its lipophilicity, affecting its solubility and distribution in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: The parent compound, differing only by the absence of the hexyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.
6-Hexyl-1-naphthol: A similar compound with the hexyl group at the sixth position but with the hydroxyl group at the first position.
Uniqueness
6-hexylnaphthalen-2-ol is unique due to the specific positioning of the hexyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1999-56-0 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
Clave InChI |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Key on ui other cas no. |
1999-56-0 |
Sinónimos |
6-Hexyl-2-naphthol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















